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molecular formula C11H14ClNO2 B8786596 4-[2-chloroethyl(ethyl)amino]benzoic acid CAS No. 2045-21-8

4-[2-chloroethyl(ethyl)amino]benzoic acid

Cat. No. B8786596
M. Wt: 227.69 g/mol
InChI Key: ULODYZDCGAFRDQ-UHFFFAOYSA-N
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Patent
US05852011

Procedure details

To a solution of 2.5 g (12.0 mmol) of 4-[N-ethyl,N-(2-chloroethyl)amino]benzonitrile in 25 ml of ethanol, 25 ml of concentrated hydrochloric acid were added, followed by reflux under heat for 12 hours. The reaction mixture was allowed to cool down. Sodium carbonate was then added to basify the solution, followed by washing with chloroform. The water layer was acidified with concentrated hydrochloric acid and then extracted with chloroform. The solvent was distilled out under reduced pressure, followed by washing with IPA, whereby 1.1 g of white powder were obtained (yield: 40%).
Name
4-[N-ethyl,N-(2-chloroethyl)amino]benzonitrile
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([C:7]1[CH:14]=[CH:13][C:10](C#N)=[CH:9][CH:8]=1)[CH2:4][CH2:5][Cl:6])[CH3:2].[C:15](=[O:18])([O-])[O-:16].[Na+].[Na+]>C(O)C.Cl>[CH2:1]([N:3]([C:7]1[CH:14]=[CH:13][C:10]([C:15]([OH:16])=[O:18])=[CH:9][CH:8]=1)[CH2:4][CH2:5][Cl:6])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
4-[N-ethyl,N-(2-chloroethyl)amino]benzonitrile
Quantity
2.5 g
Type
reactant
Smiles
C(C)N(CCCl)C1=CC=C(C#N)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by reflux
TEMPERATURE
Type
TEMPERATURE
Details
under heat for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
WASH
Type
WASH
Details
by washing with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out under reduced pressure
WASH
Type
WASH
Details
by washing with IPA

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCCl)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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